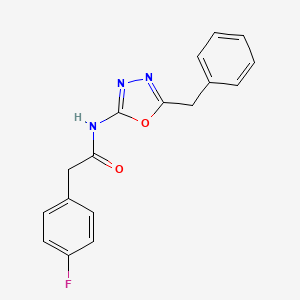
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that belongs to the 1,3,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Overview of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural versatility of the oxadiazole ring allows for modifications that can enhance biological efficacy and selectivity against various targets.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
- Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. These include thymidylate synthase, histone deacetylase (HDAC), and telomerase . this compound has been shown to selectively interact with these targets.
- Case Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of breast cancer cells with an IC50 value indicative of potent activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 | Inhibition of HDAC and telomerase |
| Other 1,3,4-Oxadiazole Derivatives | Various | Varies | Targeting thymidylate synthase |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. A study indicated that derivatives similar to this compound showed promising results as inhibitors of alkaline phosphatase (ALP), a key enzyme involved in various physiological processes and a marker for certain cancers .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| This compound | ALP | 15 | Competitive |
| Related Compounds | ALP | Varies | Mixed-type |
Potential Therapeutic Applications
Given its biological profile, this compound holds promise as a lead compound for developing new anticancer therapies. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further optimization and development.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWRROEGHZWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














